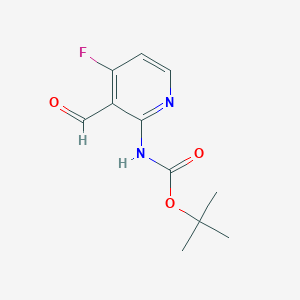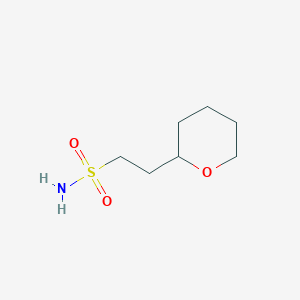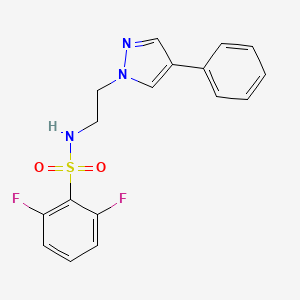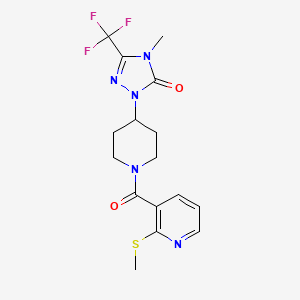
tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate
説明
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate consists of a pyridine ring substituted with a fluoro group at the 4-position and a formyl group at the 3-position. The pyridine nitrogen is also bonded to a carbamate group, which in turn is bonded to a tert-butyl group .科学的研究の応用
Synthesis of Biologically Active Compounds
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate derivatives serve as key intermediates in synthesizing a wide range of biologically active compounds. For instance, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate that is crucial in the synthesis of biologically active molecules such as osimertinib (AZD9291), showcasing the compound's significance in medicinal chemistry (Zhao et al., 2017).
Antibacterial Agents
Research on derivatives of tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate, such as the fluoroquinolone-3-carboxylic acids, has shown significant antibacterial activities. Daniel Bouzard et al. (1989) synthesized and tested a number of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids for their antibacterial properties, identifying compounds with potent in vitro and in vivo activities (Bouzard et al., 1989).
Photovoltaic Performance Enhancement
The addition of 4-tert-butylpyridine (a derivative) to redox electrolytes in dye-sensitized TiO2 solar cells markedly improves their performance, as investigated by G. Boschloo et al. (2006). This work highlights the role of such compounds in shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime, thereby enhancing the open-circuit potential and overall efficiency of solar cells (Boschloo et al., 2006).
Chemoselective Transformations
The tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate and its derivatives find use in chemoselective transformations. M. Sakaitani and Y. Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups, demonstrating the compound's utility in organic synthesis, particularly in the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
特性
IUPAC Name |
tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVTUVMTHAICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446091-81-1 | |
| Record name | tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)


![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2641621.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2641626.png)


![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2641635.png)
